Firuglipel

Description

G protein-coupled receptor 119 agonist for treatment of type 2 diabetes

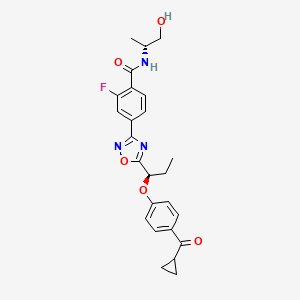

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[5-[(1R)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O5/c1-3-21(33-18-9-6-16(7-10-18)22(31)15-4-5-15)25-28-23(29-34-25)17-8-11-19(20(26)12-17)24(32)27-14(2)13-30/h6-12,14-15,21,30H,3-5,13H2,1-2H3,(H,27,32)/t14-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXRIKVDAVVQCP-SPLOXXLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)NC(C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)N[C@H](C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1371591-51-3 | |

| Record name | Firuglipel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371591513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FIRUGLIPEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08P99TX229 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Firuglipel's Mechanism of Action in Pancreatic β-Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Firuglipel (formerly DS-8500a) is an orally available, small-molecule agonist of G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes mellitus. Its mechanism of action in pancreatic β-cells is multifaceted, involving both direct stimulation of insulin secretion and an indirect pathway mediated by the incretin hormone glucagon-like peptide-1 (GLP-1). This guide provides a comprehensive technical overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Dual Stimulation of Insulin Secretion

This compound exerts its glucose-lowering effects by enhancing glucose-stimulated insulin secretion (GSIS) through two primary pathways originating from the activation of GPR119.

1.1. Direct Action on Pancreatic β-Cells:

GPR119 is highly expressed on the surface of pancreatic β-cells.[1][2] Upon binding, this compound activates the Gαs subunit of the G protein, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] Elevated cAMP activates Protein Kinase A (PKA), a key enzyme that potentiates insulin exocytosis through the phosphorylation of various proteins involved in the insulin granule release machinery, ultimately leading to enhanced glucose-dependent insulin secretion.

1.2. Indirect Action via Intestinal L-Cells and GLP-1 Secretion:

GPR119 is also abundantly expressed in intestinal enteroendocrine L-cells. This compound's agonistic activity on these cells stimulates the secretion of GLP-1. GLP-1 is a potent incretin hormone that binds to its own receptor (GLP-1R) on pancreatic β-cells, which is also a Gαs-coupled receptor. Activation of the GLP-1R further amplifies the cAMP-PKA signaling cascade, thereby augmenting GSIS. This indirect mechanism contributes significantly to the overall insulinotropic effect of this compound.

Quantitative Data

The following tables summarize the key quantitative data from in vitro and clinical studies of this compound (DS-8500a).

Table 1: In Vitro Activity of this compound (DS-8500a)

| Parameter | Species | Cell Line | EC50 (nmol/L) | Reference |

| Intracellular cAMP Production | Human | GPR119-expressing CHO-K1 | 51.5 | |

| Intracellular cAMP Production | Rat | GPR119-expressing CHO-K1 | 98.4 | |

| Intracellular cAMP Production | Mouse | GPR119-expressing CHO-K1 | 108.1 |

Table 2: Clinical Efficacy of this compound (DS-8500a) in Patients with Type 2 Diabetes

| Parameter | Study Population | Treatment | Result | Reference |

| First-Phase Insulin Secretion (Insulin AUC) | Japanese T2DM patients | 75 mg daily for 4 weeks | Significantly increased vs. placebo (P = 0.0011) | |

| Second-Phase Insulin Secretion (Insulin AUC) | Japanese T2DM patients | 75 mg daily for 4 weeks | Significantly increased vs. placebo (P = 0.0112) | |

| First-Phase Insulin Secretion (C-peptide AUC) | Japanese T2DM patients | 75 mg daily for 4 weeks | Significantly increased vs. placebo (P = 0.0012) | |

| Second-Phase Insulin Secretion (C-peptide AUC) | Japanese T2DM patients | 75 mg daily for 4 weeks | Significantly increased vs. placebo (P < 0.0001) | |

| HbA1c Change from Baseline (12 weeks) | Japanese T2DM patients | 25 mg daily | -0.23% (p = 0.0173 vs. placebo) | |

| HbA1c Change from Baseline (12 weeks) | Japanese T2DM patients | 50 mg daily | -0.37% (p = 0.0001 vs. placebo) | |

| HbA1c Change from Baseline (12 weeks) | Japanese T2DM patients | 75 mg daily | -0.44% (p < 0.0001 vs. placebo) | |

| Total Cholesterol | Japanese T2DM patients | 75 mg daily for 4 weeks | Significantly reduced vs. placebo | |

| LDL Cholesterol | Japanese T2DM patients | 75 mg daily for 4 weeks | Significantly reduced vs. placebo | |

| Triglycerides | Japanese T2DM patients | 75 mg daily for 4 weeks | Significantly reduced vs. placebo | |

| HDL Cholesterol | Japanese T2DM patients | 75 mg daily for 4 weeks | Significantly increased vs. placebo |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating GPR119 agonists.

Caption: this compound signaling in pancreatic β-cells.

Caption: Experimental workflow for GPR119 agonist evaluation.

Experimental Protocols

4.1. In Vitro Intracellular cAMP Assay (HTRF)

This protocol describes a method for quantifying intracellular cAMP levels in response to GPR119 agonism using Homogeneous Time-Resolved Fluorescence (HTRF).

-

Cell Culture:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119 are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Cells are harvested and resuspended in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A serial dilution of this compound is prepared.

-

Cells and this compound are added to a 384-well plate and incubated for 30-60 minutes at room temperature.

-

HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) is added to each well.

-

The plate is incubated for 60 minutes at room temperature, protected from light.

-

Fluorescence is read on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

-

Data Analysis:

-

The 665/620 nm ratio is calculated, and the results are normalized to a vehicle control.

-

The EC50 value is determined by fitting the data to a four-parameter logistic equation.

-

4.2. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a method to assess the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., MIN6) or isolated pancreatic islets.

-

Cell/Islet Preparation:

-

MIN6 cells are cultured to confluency, or pancreatic islets are isolated and cultured overnight.

-

-

Assay Procedure:

-

Cells/islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

-

The pre-incubation buffer is replaced with fresh low-glucose buffer containing either vehicle or this compound, and incubated for a defined period (e.g., 1 hour). The supernatant is collected for basal insulin measurement.

-

The buffer is then replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing either vehicle or this compound, and incubated for a defined period (e.g., 1 hour). The supernatant is collected for stimulated insulin measurement.

-

-

Insulin Quantification:

-

Insulin concentrations in the collected supernatants are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Data Analysis:

-

The fold-increase in insulin secretion (high glucose vs. low glucose) is calculated for both vehicle and this compound-treated groups to determine the potentiation of GSIS.

-

4.3. Hyperglycemic Clamp Study in Humans

This protocol provides a general overview of a hyperglycemic clamp study to evaluate the effect of this compound on insulin secretion in humans.

-

Subject Preparation:

-

Subjects with type 2 diabetes undergo an overnight fast.

-

Intravenous catheters are placed for glucose infusion and blood sampling.

-

-

Clamp Procedure:

-

A priming dose of glucose is administered to rapidly raise blood glucose to a target hyperglycemic level (e.g., 180-200 mg/dL).

-

A variable infusion of 20% dextrose is started and adjusted every 5-10 minutes to maintain the target blood glucose level for a period of 2-3 hours.

-

Blood samples are collected at regular intervals to measure plasma glucose, insulin, and C-peptide concentrations.

-

-

Phases of Insulin Secretion:

-

First-phase insulin secretion is typically calculated from the insulin and C-peptide levels during the initial 10-20 minutes of hyperglycemia.

-

Second-phase insulin secretion is calculated from the levels during the remainder of the clamp.

-

-

Data Analysis:

-

The area under the curve (AUC) for insulin and C-peptide is calculated for both phases to quantify the insulin secretory response. The results from the this compound treatment period are compared to a placebo period.

-

Conclusion

This compound's mechanism of action in pancreatic β-cells is a well-defined, dual-pronged approach that leverages both direct GPR119 agonism on the β-cell and the indirect incretin effect through GLP-1 secretion. This dual action leads to a potentiation of glucose-stimulated insulin secretion, which translates to improved glycemic control in patients with type 2 diabetes. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for the continued research and development of GPR119 agonists as a therapeutic class.

References

Firuglipel (DS-8500a): A Selective GPR119 Agonist for Type 2 Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Firuglipel (DS-8500a) is an orally available, potent, and selective agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a promising therapeutic target for type 2 diabetes mellitus (T2DM). Activation of GPR119 by this compound stimulates the secretion of both insulin in a glucose-dependent manner and the incretin hormone glucagon-like peptide-1 (GLP-1). This dual mechanism of action offers the potential for effective glycemic control with a low risk of hypoglycemia. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, preclinical and clinical data, and detailed experimental methodologies related to this compound.

Introduction to GPR119

G protein-coupled receptor 119 (GPR119) is a class A GPCR that plays a crucial role in glucose homeostasis.[1][2] It is highly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] The endogenous ligands for GPR119 are believed to be lipid-derived molecules, such as oleoylethanolamide (OEA).[2] Upon agonist binding, GPR119 couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

In pancreatic β-cells, the elevation of cAMP enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, increased cAMP levels stimulate the release of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, acts on pancreatic β-cells to further potentiate GSIS, creating a dual mechanism for blood glucose reduction.

This compound (DS-8500a): A Selective GPR119 Agonist

This compound (DS-8500a) is a synthetic, orally bioavailable small molecule that acts as a potent and selective agonist of GPR119. It was developed by Daiichi Sankyo Co., Ltd. for the treatment of T2DM.

Chemical Properties

| Property | Value |

| IUPAC Name | 4-[5-[(1S)-1-[4-(Cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide |

| CAS Number | 1371591-51-3 |

| Molecular Formula | C25H26FN3O5 |

| Molecular Weight | 467.50 g/mol |

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates GPR119, initiating a signaling cascade that results in improved glucose homeostasis. The primary signaling pathway involves the activation of the Gαs subunit, leading to increased intracellular cAMP levels.

Preclinical Pharmacology

In Vitro Studies

This compound has demonstrated potent agonist activity at the GPR119 receptor across different species.

Table 1: In Vitro Potency of this compound (DS-8500a)

| Cell Line | Species | Assay | EC50 (nM) | Reference |

| CHO-K1 expressing GPR119 | Human | cAMP accumulation | 51.5 | |

| CHO-K1 expressing GPR119 | Rat | cAMP accumulation | 98.4 | |

| CHO-K1 expressing GPR119 | Mouse | cAMP accumulation | 108.1 |

This compound showed no significant effect on intracellular cAMP in cells not expressing GPR119, highlighting its selectivity.

In Vivo Studies

Preclinical studies in rodent models of type 2 diabetes have demonstrated the efficacy of this compound in improving glucose homeostasis.

Table 2: Summary of In Vivo Preclinical Studies of this compound (DS-8500a)

| Animal Model | Treatment | Key Findings | Reference |

| Zucker fatty (ZF) rats | Single oral dose | Augmented plasma GLP-1 concentration. Dose-dependent glucose-lowering effects in an oral glucose tolerance test (OGTT). | |

| Sprague-Dawley (SD) rats | Single oral dose (0.1, 1, 3, 10 mg/kg) | Enhanced glucose-stimulated insulin secretion. No change in plasma glucose in fasted state. | |

| Neonatal streptozotocin-treated (nSTZ) rats | Repeated dosing (2 weeks) | Statistically significant glucose-lowering effects in OGTT, greater than other tested GPR119 agonists. |

Clinical Pharmacology

Phase I and II Clinical Trials

Multiple clinical trials have evaluated the safety, tolerability, and efficacy of this compound in healthy subjects and patients with T2DM.

Table 3: Summary of this compound (DS-8500a) Phase II Clinical Trial Results in Japanese Patients with T2DM

| Study | Duration | Dosage | Change in HbA1c from Baseline (vs. Placebo) | Change in Fasting Plasma Glucose (FPG) (vs. Placebo) | Reference |

| Phase IIa | 4 weeks | 10 mg, 75 mg | Not reported | Significant reduction with 75 mg | |

| Phase IIb | 12 weeks | 25 mg, 50 mg, 75 mg | -0.23% (p=0.0173), -0.37% (p=0.0001), -0.44% (p<0.0001) | Significant reduction with 50 mg and 75 mg |

In addition to glycemic control, this compound has shown beneficial effects on lipid profiles.

Table 4: Lipid Profile Changes with this compound (DS-8500a) in a 12-Week Phase IIb Study

| Parameter | 50 mg Dose vs. Placebo | 75 mg Dose vs. Placebo | Reference |

| Total Cholesterol | Significantly reduced | Significantly reduced | |

| LDL-Cholesterol | Significantly reduced | Significantly reduced | |

| Triglycerides | Significantly reduced | Significantly reduced | |

| HDL-Cholesterol | Significantly increased | Significantly increased |

Despite these promising results, the development of this compound was discontinued.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol describes a method to determine the potency of a GPR119 agonist by measuring intracellular cAMP accumulation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119 are cultured in appropriate media (e.g., F-12K Medium with 10% FBS and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 384-well white plates at a density of approximately 5,000-10,000 cells per well and incubated overnight.

-

Compound Preparation: this compound is serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Assay Procedure:

-

The culture medium is removed from the cells.

-

The cells are washed with assay buffer.

-

A phosphodiesterase inhibitor (e.g., 500 µM IBMX) is added to prevent cAMP degradation.

-

Serial dilutions of this compound or vehicle control are added to the wells.

-

The plate is incubated for 30 minutes at room temperature.

-

-

cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) is added to the wells.

-

Data Analysis: The HTRF signal is read on a compatible plate reader. The ratio of the emission at 665 nm to 620 nm is calculated and converted to cAMP concentration using a standard curve. The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol outlines the procedure for an OGTT in a rat model of T2DM.

Methodology:

-

Animals: Male Zucker fatty (ZF) rats, a model of obesity and insulin resistance, are used. The animals are housed under standard conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Fasting: Prior to the OGTT, the rats are fasted overnight for 16-18 hours with free access to water.

-

Drug Administration: this compound, suspended in a vehicle such as 0.5% methylcellulose, is administered orally by gavage at the desired doses (e.g., 1, 3, 10, 30 mg/kg). The vehicle is administered to the control group.

-

Glucose Challenge: 30 minutes after drug administration, a glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.

-

Blood Sampling: Blood samples (approximately 100 µL) are collected from the tail vein at baseline (before drug administration), 0 minutes (before glucose administration), and at 15, 30, 60, and 120 minutes after the glucose challenge. Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation.

-

Biochemical Analysis: Plasma is separated by centrifugation. Plasma glucose concentrations are measured using a glucose oxidase method. Plasma insulin and active GLP-1 levels are determined using commercially available ELISA kits.

-

Data Analysis: The area under the curve (AUC) for glucose, insulin, and GLP-1 is calculated for the 0-120 minute period using the trapezoidal rule. Statistical significance between treatment groups is determined using an appropriate statistical test, such as ANOVA followed by a post-hoc test.

Conclusion

This compound (DS-8500a) is a potent and selective GPR119 agonist that has demonstrated promising preclinical and clinical efficacy in improving glycemic control and lipid profiles in the context of type 2 diabetes. Its dual mechanism of action, involving both direct stimulation of glucose-dependent insulin secretion and indirect stimulation via GLP-1 release, positions GPR119 agonism as a valuable therapeutic strategy. Although the clinical development of this compound was discontinued, the extensive research conducted provides a solid foundation for the future development of GPR119 agonists for the treatment of metabolic diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

References

Firuglipel's Effect on Intracellular cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of firuglipel, focusing on its impact on intracellular cyclic adenosine monophosphate (cAMP) levels. This compound is an orally available, small-molecule agonist of G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes mellitus.[1][2][3][4] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cAMP, which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[1]

Core Mechanism of Action: GPR119-Mediated cAMP Production

GPR119 is a Gs protein-coupled receptor (GPCR). Upon binding of an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. This elevation in intracellular cAMP is a critical second messenger in the signaling cascade that mediates the therapeutic effects of this compound.

Signaling Pathway Diagram

Caption: GPR119 signaling pathway initiated by this compound.

Quantitative Analysis of this compound's Effect on cAMP Levels

This compound has been shown to increase intracellular cAMP levels in a concentration-dependent manner in various cell lines expressing GPR119. The potency of this compound, as measured by the half-maximal effective concentration (EC50), varies across species.

| Cell Line | Species | EC50 (nM) | Reference |

| CHO-K1 expressing human GPR119 | Human | 51.5 | |

| CHO-K1 expressing rat GPR119 | Rat | 98.4 | |

| CHO-K1 expressing mouse GPR119 | Mouse | 108.1 |

Experimental Protocol: In Vitro cAMP Measurement

The following is a representative protocol for determining the effect of this compound on intracellular cAMP levels in Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119. This protocol is based on common methodologies for cAMP assays, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luciferase-based biosensor assays.

Materials and Reagents

-

CHO-K1 cells stably expressing human GPR119

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

This compound

-

cAMP standard

-

cAMP assay kit (e.g., HTRF cAMP kit or luciferase-based cAMP biosensor kit)

-

White, opaque 384-well microplates

Experimental Workflow

Caption: Experimental workflow for a typical cAMP assay.

Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Culture CHO-K1 cells expressing human GPR119 in F-12K medium supplemented with 10% fetal bovine serum and a selection antibiotic.

-

Harvest the cells and seed them into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

On the day of the assay, perform serial dilutions of the this compound stock solution in assay buffer containing a phosphodiesterase inhibitor, such as 1 mM IBMX, to prevent cAMP degradation.

-

-

Cell Stimulation:

-

Carefully remove the culture medium from the wells.

-

Add the prepared this compound dilutions to the respective wells. Include a vehicle control (assay buffer with DMSO and IBMX) and a positive control (e.g., forskolin).

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the chosen cAMP assay kit, add the cell lysis buffer and detection reagents to each well. This typically involves a competitive immunoassay format (HTRF) or a luciferase-based biosensor system.

-

-

Signal Measurement:

-

Incubate the plate as recommended by the kit manufacturer (e.g., 60 minutes at room temperature, protected from light).

-

Read the plate using a microplate reader compatible with the detection technology (e.g., HTRF reader for fluorescence ratio or a luminometer for luminescence).

-

-

Data Analysis:

-

Generate a cAMP standard curve using the provided cAMP standards.

-

Convert the raw assay signals from the this compound-treated wells into cAMP concentrations using the standard curve.

-

Plot the intracellular cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

-

Conclusion

This compound is a potent GPR119 agonist that effectively increases intracellular cAMP levels in a concentration-dependent manner. This mechanism is central to its therapeutic potential for the treatment of type 2 diabetes. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other GPR119 agonists.

References

- 1. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [The role of pharmacology to produce this compound (DS-8500a), an orally available GPR119 agonist for type 2 diabetes mellitus] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Firuglipel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firuglipel (DS-8500a) is an orally available, small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, downstream signaling pathways, and its effects on key physiological parameters. The information presented herein is a synthesis of preclinical and clinical data, intended to serve as a comprehensive resource for professionals in the field of metabolic disease research and drug development.

Introduction

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation by agonist compounds has been shown to stimulate glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.[1][2] This dual mechanism of action positions GPR119 agonists as an attractive therapeutic class for type 2 diabetes, with the potential for glycemic control and a low risk of hypoglycemia. This compound has been investigated in clinical trials and has demonstrated dose-dependent improvements in glycemic parameters.[3] This guide will dissect the pharmacodynamic properties of this compound, providing detailed experimental context and quantitative data to facilitate a thorough understanding of its biological activity.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating GPR119. This receptor is coupled to the stimulatory G protein, Gαs. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The elevation of intracellular cAMP is the central event that triggers the downstream effects of this compound in both pancreatic β-cells and intestinal L-cells.

Signaling Pathway in Pancreatic β-Cells

In pancreatic β-cells, the this compound-induced increase in cAMP potentiates glucose-stimulated insulin secretion (GSIS). This occurs through the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). Both pathways converge to enhance the exocytosis of insulin-containing granules.

Signaling Pathway in Intestinal L-Cells

In intestinal L-cells, the activation of GPR119 by this compound and the subsequent rise in intracellular cAMP leads to the secretion of GLP-1. Similar to β-cells, this process is thought to involve PKA and Epac, which facilitate the exocytosis of GLP-1-containing granules.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in a series of in vitro and in vivo studies.

In Vitro Activity

This compound has been shown to be a potent agonist of GPR119, inducing cAMP accumulation in a concentration-dependent manner in various cell lines expressing the receptor.

| Cell Line | Species | EC50 (nM) for cAMP Accumulation |

| CHO-K1 | Human | 51.5 |

| CHO-K1 | Rat | 98.4 |

| CHO-K1 | Mouse | 108.1 |

| Table 1: In Vitro Potency of this compound in GPR119-Expressing CHO-K1 Cells. |

Clinical Efficacy (12-Week Study in Japanese Patients with T2DM)

A randomized, double-blind, placebo-controlled study (NCT02628392) evaluated the efficacy and safety of this compound in Japanese patients with type 2 diabetes over 12 weeks.

| Parameter | Placebo | This compound 25 mg | This compound 50 mg | This compound 75 mg | Sitagliptin 50 mg |

| Change in HbA1c from Baseline (%) | - | -0.23 | -0.37 | -0.44 | - |

| Change in Fasting Plasma Glucose (mg/dL) | - | - | Significant Reduction | Significant Reduction | - |

| Change in Glucose AUC0-3h during MTT (mg·h/dL) | - | - | Significant Reduction | Significant Reduction | - |

| Change in 2-hour Postprandial Glucose (mg/dL) | - | - | Significant Reduction | Significant Reduction | - |

| Table 2: Key Efficacy Endpoints from a 12-Week Phase 2 Study of this compound. |

Experimental Protocols

In Vitro cAMP Accumulation Assay

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human, rat, or mouse GPR119 are seeded into multi-well plates and cultured for 24 hours.

-

Treatment: The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation. Cells are then treated with a range of concentrations of this compound or vehicle control.

-

Incubation: The cells are incubated for a specified period, typically 30 minutes, at 37°C.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using a suitable nonlinear regression model.

In Vivo GLP-1 and Insulin Secretion Studies in Rodents

Methodology:

-

Animal Models: Male Zucker fatty rats or other appropriate rodent models of type 2 diabetes are often used.

-

Fasting: Animals are fasted overnight prior to the experiment.

-

Drug Administration: this compound or vehicle is administered orally at various doses.

-

Glucose Challenge: After a set period (e.g., 30 minutes) to allow for drug absorption, an oral glucose tolerance test (OGTT) is performed by administering a bolus of glucose solution.

-

Blood Sampling: Blood samples are collected at various time points, typically before drug administration, before the glucose challenge, and at multiple time points after the glucose challenge. To ensure the stability of active GLP-1, blood is collected into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Hormone Measurement: Plasma concentrations of active GLP-1 and insulin are measured using specific and sensitive ELISA kits.

-

Data Analysis: The area under the curve (AUC) for GLP-1 and insulin is calculated and compared between treatment groups.

Conclusion

This compound is a potent GPR119 agonist that demonstrates a clear pharmacodynamic profile consistent with its proposed mechanism of action. By elevating intracellular cAMP in pancreatic β-cells and intestinal L-cells, it enhances glucose-dependent insulin secretion and stimulates the release of GLP-1. Preclinical and clinical data support its potential as a therapeutic agent for type 2 diabetes. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development in the field of GPR119-targeted therapies. The development of this compound was discontinued in September 2021.

References

- 1. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G protein‐coupled receptor 119 agonist DS‐8500a effects on pancreatic β‐cells in Japanese type 2 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

Firuglipel: A Technical Guide to its Mechanism of Action and Impact on Glucagon-Like Peptide-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firuglipel (DS-8500a) is an orally available small molecule that acts as a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, key locations for metabolic regulation.[2][3] Its activation is a promising therapeutic strategy for type 2 diabetes mellitus as it can indirectly stimulate the release of glucagon-like peptide-1 (GLP-1), a critical incretin hormone, and also directly promote glucose-stimulated insulin secretion (GSIS).[2][3] This technical guide provides an in-depth overview of this compound's core mechanism, its impact on GLP-1 signaling, and a summary of key preclinical and clinical findings.

Core Mechanism of Action: GPR119 Agonism

This compound's primary mechanism of action is the activation of GPR119. As a Gαs protein-coupled receptor, GPR119 activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP is a crucial second messenger that triggers downstream signaling cascades resulting in two main physiological effects:

-

Stimulation of GLP-1 Secretion: In intestinal L-cells, increased cAMP levels promote the secretion of GLP-1.

-

Enhancement of Glucose-Stimulated Insulin Secretion (GSIS): In pancreatic β-cells, elevated cAMP enhances the secretion of insulin in a glucose-dependent manner.

Impact on GLP-1 Signaling Pathway

This compound indirectly influences the GLP-1 signaling pathway by increasing the circulating levels of endogenous GLP-1. The secreted GLP-1 then binds to its own receptor (GLP-1R), also a G protein-coupled receptor, on various target cells, including pancreatic β-cells. This interaction initiates a well-characterized signaling cascade that plays a significant role in glucose homeostasis.

Quantitative Data

In Vitro Activity of this compound

| Parameter | Species | Cell Line | Value | Reference |

| EC50 of cAMP Production | Human | GPR119-expressing CHO-K1 | 51.5 nM | |

| Rat | GPR119-expressing CHO-K1 | 98.4 nM | ||

| Mouse | GPR119-expressing CHO-K1 | 108.1 nM |

Preclinical In Vivo Effects of this compound (DS-8500a)

| Animal Model | Treatment | Effect | Reference |

| Zucker Fatty Rats | Single dose of DS-8500a | Augmented plasma GLP-1 concentration. | |

| Dose-dependent glucose-lowering effects in an oral glucose tolerance test (OGTT). | |||

| Sprague-Dawley Rats | Single dose of DS-8500a | Enhanced glucose-stimulated insulin secretion (GSIS). | |

| Neonatal Streptozotocin-Treated (nSTZ) Rats | Repeated dosing of DS-8500a | Statistically significant glucose-lowering effects in an OGTT after 1 day and 2 weeks of treatment. |

Clinical Efficacy of this compound (DS-8500a) in Patients with Type 2 Diabetes (Phase II Study)

| Parameter | Placebo | DS-8500a (10 mg) | DS-8500a (75 mg) | Reference |

| Change in 24-hour Weighted Mean Glucose (mmol/L) from Baseline to Day 28 | +0.26 | -0.56 | -0.84 | |

| LS Mean Difference from Placebo (95% CI) | - | -0.74 (-1.29 to -0.19) | -1.05 (-1.59 to -0.50) | |

| Change in Fasting Plasma Glucose (mmol/L) from Baseline to Day 28 | -0.01 | -0.42 | -1.13 | |

| Change in 2-hour Postprandial Glucose (mmol/L) after Dinner from Baseline to Day 28 | +0.28 | -1.01 | -1.94 |

Note: While active GLP-1 was a secondary endpoint in this study, the specific quantitative results for this parameter were not detailed in the cited publication.

Experimental Protocols

In Vitro cAMP Measurement Assay

This protocol outlines the general steps for determining the EC50 of this compound for cAMP production in GPR119-expressing cells.

Detailed Method:

-

Cell Culture and Plating: GPR119-expressing Chinese hamster ovary (CHO)-K1 cells are cultured under standard conditions. The cells are then harvested and seeded into 96-well plates at an appropriate density and incubated for 18-24 hours to allow for attachment.

-

Compound Preparation and Addition: this compound is serially diluted in an appropriate assay buffer to create a range of concentrations. The diluted compound is then added to the cells in the 96-well plate.

-

Stimulation: The cells are incubated with this compound for a predetermined period to stimulate GPR119 and induce cAMP production.

-

Cell Lysis and cAMP Detection: Following stimulation, the cells are lysed to release the intracellular cAMP. The amount of cAMP is then quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. These assays typically involve a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody, leading to a change in the FRET signal that is inversely proportional to the amount of cAMP produced.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The signal from the this compound-treated wells is then used to determine the concentration of cAMP produced at each dose. The data is fitted to a four-parameter logistic equation to calculate the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol describes the general procedure for performing an OGTT in rats to evaluate the glucose-lowering effects of this compound.

Detailed Method:

-

Animal Acclimatization and Fasting: Male rats (e.g., Wistar or Zucker fatty) are acclimatized to the housing conditions. Prior to the test, the animals are fasted overnight (approximately 16 hours) with free access to water.

-

Test Compound Administration: A baseline blood sample is taken (t=-30 min). This compound or vehicle is then administered orally via gavage.

-

Glucose Loading: After a set period (e.g., 30 minutes) following compound administration, another blood sample is taken (t=0 min), and then a glucose solution (typically 1-2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points after glucose loading (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

-

Data Analysis: The blood glucose concentrations at each time point are plotted to generate a glucose excursion curve. The area under the curve (AUC) is calculated to quantify the overall glucose tolerance. Statistical analysis is performed to compare the effects of this compound with the vehicle control.

Conclusion

This compound represents a targeted therapeutic approach for type 2 diabetes by activating the GPR119 receptor. Its mechanism of action, centered on the stimulation of both GLP-1 secretion and glucose-stimulated insulin secretion, addresses key pathophysiological defects of the disease. The preclinical and clinical data gathered to date demonstrate its potential to improve glycemic control and lipid profiles. Further research to fully elucidate the quantitative impact of this compound on GLP-1 secretion in humans will be valuable in understanding its complete therapeutic profile.

References

- 1. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. intranet.mmrx.org [intranet.mmrx.org]

- 3. [The role of pharmacology to produce this compound (DS-8500a), an orally available GPR119 agonist for type 2 diabetes mellitus] - PubMed [pubmed.ncbi.nlm.nih.gov]

Firuglipel: A Technical Overview of a GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firuglipel (also known as DS-8500a) is a potent and selective, orally available small molecule agonist of the G protein-coupled receptor 119 (GPR119).[1][2] Developed by Daiichi Sankyo, it was investigated for the treatment of type 2 diabetes mellitus.[3] this compound enhances glucose-dependent insulin secretion and upregulates glucagon-like peptide-1 (GLP-1), positioning it as a potential therapeutic agent for improving glucose homeostasis.[1] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available data on this compound.

Chemical Structure and Properties

This compound is a complex organic molecule with the IUPAC name 4-[5-[(1S)-1-[4-(Cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H26FN3O5 | |

| Molecular Weight | 467.50 g/mol | |

| CAS Number | 1371591-51-3 | |

| Appearance | Solid powder | |

| SMILES | CC--INVALID-LINK--CO)=O)C=C2)=NO1">C@HOC3=CC=C(C(C4CC4)=O)C=C3 |

A detailed synthesis protocol for this compound is not publicly available. The compound was developed from a chemical library at Daiichi Sankyo and optimized for bioavailability and safety.

Mechanism of Action

This compound exerts its therapeutic effects by acting as an agonist at the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells. The activation of GPR119 by this compound initiates a signaling cascade that plays a crucial role in glucose homeostasis.

Signaling Pathway

The binding of this compound to GPR119 activates the Gαs subunit of the G protein. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP has distinct effects depending on the cell type:

-

In Pancreatic β-cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS).

-

In Intestinal L-cells: The rise in cAMP triggers the release of glucagon-like peptide-1 (GLP-1).

-

In Intestinal K-cells: It is hypothesized that GPR119 activation also stimulates the release of glucose-dependent insulinotropic polypeptide (GIP).

GLP-1 and GIP are incretin hormones that further potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. Therefore, this compound has a dual mechanism for enhancing insulin release: a direct effect on β-cells and an indirect effect through the stimulation of incretin hormone secretion.

References

Firuglipel (DS-8500a): A Technical Overview of a GPR119 Agonist for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firuglipel, also known as DS-8500a, is a potent, selective, and orally available small-molecule agonist of the G protein-coupled receptor 119 (GPR119).[1][2] Developed by Daiichi Sankyo, it was investigated as a potential treatment for type 2 diabetes mellitus (T2DM).[3][4] The therapeutic rationale for GPR119 agonism lies in its unique dual mechanism: stimulating glucose-dependent insulin secretion (GSIS) from pancreatic β-cells and promoting the release of the incretin hormone glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[3] Despite showing promising results in preclinical and early clinical studies, the development of this compound was ultimately discontinued. This guide provides a detailed technical overview of its discovery, mechanism of action, and data from key experimental and clinical studies.

Core Mechanism of Action: GPR119 Signaling

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is a key pathway in glucose homeostasis. Upon binding of an agonist like this compound, GPR119 couples to the Gαs subunit of the heterotrimeric G protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

-

In Pancreatic β-Cells: Elevated cAMP levels enhance glucose-stimulated insulin secretion (GSIS). This glucose-dependency is a critical safety feature, minimizing the risk of hypoglycemia.

-

In Intestinal L-Cells: The rise in cAMP stimulates the secretion of GLP-1. GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells to further potentiate GSIS, inhibit glucagon secretion, delay gastric emptying, and promote satiety.

This dual action makes GPR119 an attractive target for T2DM therapy, addressing both insulin secretion and the incretin effect with a single agent.

Discovery and Preclinical Evaluation

This compound was identified and optimized from the chemical library of DAIICHI SANKYO CO., LTD, with a focus on improving bioavailability and safety. It demonstrated high intrinsic activity in producing intracellular cAMP compared to other GPR119 agonists.

Data Presentation: In Vitro Potency

The potency of this compound was determined by measuring its ability to increase intracellular cAMP levels in Chinese hamster ovary (CHO)-K1 cells engineered to express GPR119 from different species.

| Cell Line | EC₅₀ (nM) |

| Human GPR119-expressing CHO-K1 | 51.5 |

| Rat GPR119-expressing CHO-K1 | 98.4 |

| Mouse GPR119-expressing CHO-K1 | 108.1 |

No effect on intracellular cAMP was observed in control cells lacking the GPR119 receptor.

Experimental Protocol: Intracellular cAMP Assay

-

Cell Culture: Human, rat, or mouse GPR119-expressing Chinese hamster ovary (CHO)-K1 cells are cultured in appropriate media until they reach a suitable confluency.

-

Compound Preparation: this compound (DS-8500a) is dissolved in DMSO to create a stock solution, which is then serially diluted to achieve a range of final concentrations.

-

Assay Procedure: Cells are harvested and seeded into microplates. Following incubation, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The results are used to generate a concentration-response curve, and the EC₅₀ value is calculated using a four-parameter logistic regression model.

Data Presentation: Preclinical In Vivo Efficacy

This compound's effects on glucose metabolism were evaluated in rodent models of type 2 diabetes and obesity.

| Animal Model | Treatment | Key Findings |

| Zucker Fatty (ZF) Rats | Single oral dose | Augmented plasma GLP-1 concentration. Dose-dependent glucose-lowering effects in an oral glucose tolerance test (OGTT). |

| Sprague-Dawley (SD) Rats | Oral administration (0.1, 1, 3, 10 mg/kg) | Enhanced glucose-stimulated insulin secretion (GSIS) without altering plasma glucose in a fasted state. |

| Neonatal Streptozotocin-Treated (nSTZ) Rats | Repeated dosing (2 weeks) | Significant and sustained glucose-lowering effects in OGTT, with greater efficacy than other clinically tested GPR119 agonists. |

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats

-

Animal Model: Male Zucker fatty (ZF) rats or other relevant diabetic models are used.

-

Acclimatization and Fasting: Animals are acclimatized to the facility conditions and then fasted overnight (e.g., 16-18 hours) with free access to water.

-

Compound Administration: On the day of the experiment, animals are orally administered either the vehicle (e.g., 0.5% methylcellulose) or this compound at various doses (e.g., 1-30 mg/kg).

-

Glucose Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a baseline blood sample is taken (t=0). Immediately after, a concentrated glucose solution is administered orally (gavage) at a standard dose (e.g., 2 g/kg body weight).

-

Blood Sampling: Blood samples are collected from the tail vein at multiple time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Plasma glucose concentrations are measured for each sample. The Area Under the Curve (AUC) for glucose is calculated to quantify the overall glycemic excursion.

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound against the vehicle control.

Clinical Development and Results

This compound advanced to Phase 2 clinical trials to assess its efficacy and safety in patients with T2DM.

Data Presentation: Phase 2b Monotherapy Study (12 Weeks)

A randomized, double-blind, placebo-controlled study evaluated this compound in Japanese patients with T2DM.

| Parameter | Placebo | This compound 25 mg | This compound 50 mg | This compound 75 mg | Sitagliptin 50 mg |

| Change in HbA1c from Baseline (%) | - | -0.23% (p=0.0173) | -0.37% (p=0.0001) | -0.44% (p<0.0001) | - |

| Change in Fasting Plasma Glucose (FPG) | - | NS | Significant Reduction | Significant Reduction | Significant Reduction |

| Change in Total Cholesterol | - | NS | Significant Reduction | Significant Reduction | NS |

| Change in LDL-Cholesterol | - | NS | Significant Reduction | Significant Reduction | NS |

| Change in HDL-Cholesterol | - | NS | Significant Increase | Significant Increase | NS |

| Change in Triglycerides | - | NS | Significant Reduction | Significant Reduction | NS |

P-values are in comparison to placebo. NS = Not Significant.

The study concluded that this compound was well-tolerated and demonstrated significant, dose-dependent glucose-lowering effects and favorable changes in lipid profiles over 12 weeks.

Data Presentation: Phase 2 Add-on to Sitagliptin Study (28 Days)

Another study evaluated this compound as an add-on therapy in Japanese T2DM patients inadequately controlled with sitagliptin.

| Parameter | Placebo | This compound 25 mg | This compound 75 mg |

| Change in 24-h Weighted Mean Glucose (mg/dL) | -0.41 | -13.19 (p=0.0044) | -16.12 (p=0.0006) |

P-values are in comparison to placebo.

This study showed that this compound provided significant additional glycemic control when added to a DPP-4 inhibitor.

Experimental Protocol: Phase 2b Clinical Trial Design

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Eligible participants are adults (e.g., ≥20 years) with a diagnosis of T2DM and inadequate glycemic control, defined by a baseline Hemoglobin A1c (HbA1c) within a specific range (e.g., ≥7.0% and <10.0%).

-

Randomization and Blinding: Patients are randomly assigned to one of several treatment arms: placebo, this compound (e.g., 25, 50, or 75 mg), or an active comparator (e.g., sitagliptin 50 mg). Both patients and investigators are blinded to the treatment allocation.

-

Treatment: Patients self-administer the assigned oral medication once daily for the study duration (e.g., 12 weeks).

-

Endpoints:

-

Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the treatment period (Week 12).

-

Secondary Efficacy Endpoints: Changes from baseline in fasting plasma glucose (FPG), glucose and insulin levels during a meal tolerance test, and lipid profiles (total cholesterol, LDL, HDL, triglycerides).

-

Safety Endpoints: Incidence of adverse events (AEs), particularly hypoglycemia, and assessment of vital signs, ECGs, and clinical laboratory tests.

-

-

Data Collection: Clinical and laboratory data are collected at baseline and at specified intervals throughout the 12-week study.

-

Statistical Analysis: An intent-to-treat analysis is performed. An analysis of covariance (ANCOVA) model is typically used to compare the change from baseline in the primary endpoint between each this compound group and the placebo group.

Pharmacokinetics and Metabolism

Studies revealed significant species differences in the metabolic pathways of this compound. In rats, metabolism included the reductive cleavage of the oxadiazole ring in the liver. In humans and monkeys, this reductive ring-opening occurred primarily in the gastrointestinal tract by intestinal microflora. Furthermore, hydrolysis of the amide side chain was a major metabolic pathway in humans and monkeys, leading to the major plasma metabolite M20, a pathway that was not prominent in rats.

Conclusion and Discontinuation

This compound (DS-8500a) was a potent GPR119 agonist that effectively demonstrated the dual therapeutic benefits of its target: glucose-dependent insulin secretion and GLP-1 release. Preclinical studies confirmed its mechanism of action and efficacy in relevant animal models. Phase 2 clinical trials in patients with T2DM showed significant, dose-dependent reductions in HbA1c and fasting plasma glucose, along with beneficial effects on lipid profiles.

Despite these positive efficacy signals, the development of this compound was discontinued in 2021. While the specific reasons were not publicly disclosed, the broader class of GPR119 agonists has faced challenges in translating robust preclinical efficacy into compelling clinical outcomes in humans, often showing more modest glucose-lowering effects than expected. The journey of this compound underscores the complexities of drug development and the high bar for new therapies in the competitive landscape of type 2 diabetes treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (DS8500, DS8500a) | GPR119 agonist | Probechem Biochemicals [probechem.com]

- 3. [The role of pharmacology to produce this compound (DS-8500a), an orally available GPR119 agonist for type 2 diabetes mellitus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

The Interaction of Firuglipel with the GPR119 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firuglipel (formerly DS-8500a) is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus and related metabolic disorders. This technical guide provides an in-depth overview of the interaction between this compound and the GPR119 receptor, detailing the molecular mechanisms of action, key quantitative data, and comprehensive experimental protocols for in vitro and in vivo evaluation. The guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of metabolic diseases.

Introduction to GPR119

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation by endogenous or synthetic agonists leads to the stimulation of intracellular cyclic adenosine monophosphate (cAMP) production, which in turn enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and promotes the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][2] This dual mechanism of action makes GPR119 an attractive therapeutic target for improving glycemic control.

This compound: A Potent GPR119 Agonist

This compound is an orally available small molecule that acts as a selective agonist of the GPR119 receptor.[3] Its interaction with GPR119 initiates a signaling cascade that ultimately leads to improved glucose homeostasis.

Mechanism of Action

Upon binding to GPR119 on pancreatic β-cells and intestinal L-cells, this compound induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels have distinct downstream effects in these two cell types:

-

In Pancreatic β-Cells: Increased cAMP enhances glucose-stimulated insulin secretion.

-

In Intestinal L-Cells: Elevated cAMP promotes the secretion of GLP-1.

The released GLP-1 further contributes to glycemic control by stimulating insulin secretion, suppressing glucagon release, and slowing gastric emptying.

Quantitative Data

The potency of this compound has been evaluated in various in vitro assays. The following table summarizes the key quantitative data for this compound's activity at the GPR119 receptor.

| Parameter | Species | Cell Line | Value (nM) | Reference |

| EC50 (cAMP Production) | Human | CHO-K1 | 51.5 | |

| EC50 (cAMP Production) | Rat | CHO-K1 | 98.4 | |

| EC50 (cAMP Production) | Mouse | CHO-K1 | 108.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the GPR119 receptor.

In Vitro Assays

This protocol describes the measurement of intracellular cAMP levels in Chinese Hamster Ovary (CHO-K1) cells stably expressing the GPR119 receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

GPR119-expressing CHO-K1 cells

-

Cell culture medium (e.g., DMEM/F12)

-

384-well white microplates

-

This compound

-

HTRF cAMP assay kit

-

HTRF-compatible plate reader

Procedure:

-

Cell Culture: Culture GPR119-expressing CHO-K1 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well white microplate at a density of approximately 1500 cells per well.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells containing the cells.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at emission wavelengths of 620 nm and 665 nm.

-

Data Analysis: Calculate the ratio of the fluorescence signals (665 nm / 620 nm) and determine the EC50 value by fitting the data to a four-parameter logistic curve.

This protocol outlines the procedure for measuring GLP-1 secretion from the murine enteroendocrine L-cell line, GLUTag.

Materials:

-

GLUTag cells

-

Cell culture medium (e.g., DMEM)

-

24-well plates

-

This compound

-

Assay buffer (e.g., KRBH)

-

GLP-1 ELISA kit

Procedure:

-

Cell Culture: Seed GLUTag cells in a 24-well plate and culture until they reach 60-80% confluency.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate in buffer containing low glucose (e.g., 1 mM) for 1 hour at 37°C.

-

Stimulation: Replace the pre-incubation buffer with assay buffer containing various concentrations of this compound and a stimulatory concentration of glucose (e.g., 10 mM).

-

Incubation: Incubate the cells for 2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well and determine the dose-response relationship.

This protocol details the measurement of insulin secretion from the mouse insulinoma cell line, MIN6, in response to glucose and this compound.

Materials:

-

MIN6 cells

-

Cell culture medium (e.g., DMEM)

-

96-well plates

-

This compound

-

Krebs-Ringer Bicarbonate Buffer (KRBH)

-

Glucose

-

Insulin ELISA kit

Procedure:

-

Cell Culture: Culture MIN6 cells in a 96-well plate until they are approximately 80% confluent.

-

Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH containing a low concentration of glucose (e.g., 1 mM) for 1 hour at 37°C.

-

Stimulation: Remove the pre-incubation buffer and add KRBH containing a high concentration of glucose (e.g., 20 mM) with or without various concentrations of this compound. Include a control with low glucose.

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Sample Collection: Collect the supernatant for insulin measurement.

-

Insulin Measurement: Determine the insulin concentration in the supernatants using an insulin ELISA kit.

-

Normalization: Lyse the cells and measure the total protein content to normalize the insulin secretion data.

In Vivo Assays

This protocol describes the procedure for performing an oral glucose tolerance test in rats to evaluate the in vivo efficacy of this compound.

Materials:

-

Male Zucker fatty (ZF) rats or other suitable diabetic rat model

-

This compound

-

Glucose solution (e.g., 2 g/kg)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment and acclimatize them to handling for at least one week prior to the experiment.

-

Fasting: Fast the rats overnight for 12-16 hours with free access to water.

-

Baseline Blood Sample: Take a baseline blood sample from the tail vein (t = -30 min) to measure fasting blood glucose.

-

This compound Administration: Administer this compound or vehicle orally by gavage at a predetermined dose (e.g., 1-30 mg/kg).

-

Glucose Challenge: At t = 0 min, administer a glucose solution (e.g., 2 g/kg) orally by gavage.

-

Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Measure the blood glucose concentration at each time point using a glucometer.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion to assess the effect of this compound on glucose tolerance.

Conclusion

This compound is a potent and selective GPR119 agonist that demonstrates significant potential for the treatment of type 2 diabetes. Its mechanism of action, involving the enhancement of both insulin and GLP-1 secretion, addresses key aspects of the pathophysiology of the disease. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other GPR119 agonists, facilitating further research and development in this promising therapeutic area.

References

Preclinical Profile of Firuglipel and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firuglipel (also known as DS-8500a) is an orally available, potent, and selective agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[2] Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[2][3] This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical research on this compound and its analogues, focusing on quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its comparator GPR119 agonists.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Species | EC50 (nM) | Reference |

| cAMP Accumulation | CHO-K1 expressing GPR119 | Human | 51.5 | [3] |

| cAMP Accumulation | CHO-K1 expressing GPR119 | Rat | 98.4 | |

| cAMP Accumulation | CHO-K1 expressing GPR119 | Mouse | 108.1 |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Type 2 Diabetes

| Animal Model | Treatment | Dose (mg/kg) | Effect | Reference |

| Zucker Fatty (ZF) Rats | Single dose | 1, 3, 10 | Dose-dependent glucose-lowering in OGTT | |

| Zucker Fatty (ZF) Rats | Not specified | Not specified | Augmented plasma GLP-1 concentration | |

| Neonatal Streptozotocin-Treated (nSTZ) Rats | Repeated dosing (2 weeks) | Not specified | Significant glucose-lowering effect in OGTT |

Table 3: Comparative Efficacy of GPR119 Agonists in Neonatal Streptozotocin-Treated (nSTZ) Rats

| Compound | Efficacy in OGTT | Reference |

| This compound (DS-8500a) | Greater glucose-lowering effect | |

| GSK1292263 | Less effective than this compound | |

| MBX-2982 | Less effective than this compound |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Intracellular cAMP Accumulation Assay

Objective: To determine the potency of this compound in activating GPR119 in vitro.

Cell Line: Chinese Hamster Ovary (CHO)-K1 cells stably expressing human, rat, or mouse GPR119.

Methodology:

-

Cell Culture: CHO-K1 cells expressing the GPR119 receptor are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere.

-

Compound Incubation: Cells are incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercially available assay kit, such as a competitive immunoassay with fluorescence or luminescence detection.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using a four-parameter logistic equation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [The role of pharmacology to produce this compound (DS-8500a), an orally available GPR119 agonist for type 2 diabetes mellitus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Firuglipel In Vitro Assay Using CHO-K1 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Firuglipel, also known as DS-8500a, is an orally available, potent, and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells.[4] As a Gs-coupled receptor, its activation by an agonist like this compound initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This elevation in cAMP is a critical second messenger that subsequently enhances glucose-stimulated insulin secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1), making GPR119 a promising therapeutic target for type 2 diabetes.

This document provides a detailed protocol for an in vitro assay to characterize the activity of this compound using Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119. The primary method described is a cAMP accumulation assay, a robust and direct measure of GPR119 activation.

GPR119 Signaling Pathway

The binding of this compound to GPR119 activates the associated heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP into cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to various cellular responses.

Data Presentation: Potency of this compound

The potency of this compound has been quantified by determining its half-maximal effective concentration (EC₅₀) in CHO-K1 cells engineered to express GPR119 from different species. The data demonstrates that this compound is a potent agonist for human, rat, and mouse GPR119.

| Cell Line | Agonist | Parameter | Value (nM) | Citation |

| CHO-K1 (human GPR119) | This compound | EC₅₀ | 51.5 | |

| CHO-K1 (rat GPR119) | This compound | EC₅₀ | 98.4 | |

| CHO-K1 (mouse GPR119) | This compound | EC₅₀ | 108.1 |

Experimental Protocols

The following sections detail the necessary protocols for cell maintenance and the execution of a cAMP accumulation assay to measure this compound activity.

Experimental Workflow Diagram

Materials and Reagents

-

Cell Line: CHO-K1 cells stably expressing the human GPR119 receptor.

-

Growth Medium: Ham's F12 Medium or DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate selection antibiotic (e.g., G418, Puromycin).

-

Thawing Medium: Growth Medium without the selection antibiotic.

-

Freezing Medium: Complete Growth Medium with 10% DMSO.

-

Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).

-

Compound: this compound (DS-8500a) stock solution in DMSO.

-

Assay Plate: White, opaque 96-well or 384-well microplates suitable for luminescence or HTRF.

-

cAMP Detection Kit: A commercial kit for measuring intracellular cAMP levels (e.g., HTRF, luminescence, or fluorescence-based).

Cell Culture and Maintenance of GPR119-CHO-K1 Cells

-

Thawing Cells: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the contents to a centrifuge tube containing 9 mL of pre-warmed Thawing Medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh Thawing Medium. Culture in a T75 flask at 37°C in a humidified 5% CO₂ incubator.

-

Subculturing: When cells reach 80-90% confluence, passage them. Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with Growth Medium, centrifuge the cells, and resuspend in fresh medium to seed new flasks at a 1:3 to 1:10 split ratio.

-

Freezing Cells: Resuspend the cell pellet in ice-cold Freezing Medium at a density of 2-3 x 10⁶ cells/mL and aliquot into cryogenic vials. Use a controlled-rate freezing container overnight at -80°C before transferring to liquid nitrogen for long-term storage.

cAMP Accumulation Assay Protocol

This protocol is a general guideline and should be optimized based on the specific cAMP detection kit used.

-

Cell Seeding:

-

Harvest GPR119-CHO-K1 cells as described in the subculturing protocol.

-

Resuspend the cells in culture medium and perform a cell count.

-

Seed the cells into a white, opaque 96-well or 384-well plate at a density of 5,000-20,000 cells per well. The optimal density should be determined empirically.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

On the day of the assay, perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for the dose-response curve (e.g., from 1 pM to 10 µM).

-

Include a "vehicle control" (Assay Buffer with the same final concentration of DMSO as the highest compound concentration) and a "positive control" (e.g., Forskolin, a direct adenylyl cyclase activator).

-

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Add Assay Buffer to each well. If the cAMP kit recommends it, this buffer should contain a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Add the prepared this compound dilutions to the respective wells.

-

Incubate the plate at 37°C or room temperature for the time specified by the cAMP kit manufacturer (typically 30-60 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Following the treatment incubation, add the cell lysis buffer and detection reagents from the cAMP kit to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light, to allow the detection reaction to occur.

-

-

Plate Reading:

-